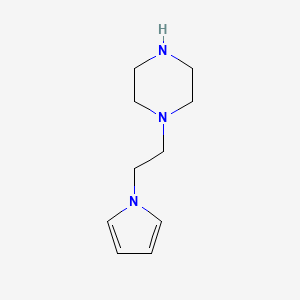

1-(2-Pyrrol-1-yl-ethyl)piperazine

Description

Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the design and development of new drugs. mdpi.com Its prevalence in a vast number of medications underscores its importance to the pharmaceutical sciences. japsonline.com

Piperazine is widely recognized as a "privileged scaffold" in medicinal chemistry. arkat-usa.org This designation is attributed to its ability to serve as a versatile framework for constructing ligands that can interact with a diverse range of biological targets. The unique physicochemical properties of the piperazine ring, including its basicity, solubility, and conformational flexibility, allow it to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. arkat-usa.org The two nitrogen atoms provide sites for substitution, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects and improved ADME (absorption, distribution, metabolism, and excretion) characteristics. arkat-usa.org

The structural versatility of the piperazine nucleus has led to its incorporation into a wide array of therapeutic agents with a broad spectrum of biological activities. japsonline.com Even minor modifications to the substitution patterns on the piperazine ring can result in significant changes in the medicinal properties of the compounds. japsonline.com

Historically, piperazine was introduced as an anthelmintic agent in 1953, effectively paralyzing parasites and allowing for their expulsion from the body. drugbank.com Beyond this initial use, piperazine derivatives have been successfully developed for numerous other conditions. Arylpiperazines, for instance, are a major class of compounds known for their effects on the central nervous system, particularly as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdpi.comnih.gov This has led to their use as antipsychotic, antidepressant, and anxiolytic drugs. nih.gov

Furthermore, the piperazine scaffold is integral to drugs with antihistamine, anti-inflammatory, anticancer, antiviral, and cardiovascular effects. japsonline.comnih.govbrieflands.com The ability to link different pharmacophores through the piperazine core has made it a valuable tool in creating multi-target drugs, a key strategy in treating complex diseases like cancer and Alzheimer's. nih.govnih.gov

| Therapeutic Class | Examples of Pharmacological Activity | References |

|---|---|---|

| Anthelmintic | Paralyzes parasites, leading to their expulsion. | drugbank.com |

| Central Nervous System Agents | Includes antipsychotic, antidepressant, and anxiolytic activities through interaction with neurotransmitter receptors. | nih.gov |

| Antihistamine | Blocks histamine (B1213489) H1 receptors. | brieflands.com |

| Anti-inflammatory | Exhibits anti-inflammatory properties in various models. | brieflands.com |

| Anticancer | Shows cytotoxic effects against various cancer cell lines. | mdpi.comnih.gov |

| Antiviral | Demonstrates activity against certain viruses. | arkat-usa.org |

Contextualization of the Pyrrole (B145914) Moiety in Biologically Active Compounds

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is another fundamental building block in medicinal chemistry. It is a key component of many natural products and synthetic drugs, valued for its diverse biological activities. mdpi.com

The pyrrole nucleus is a vital scaffold found in a wide range of pharmacologically active compounds. mdpi.com Its presence is noted in numerous marketed drugs and compounds in clinical trials, highlighting its therapeutic potential. mdpi.com Pyrrole derivatives have demonstrated a remarkable array of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.gov

The structural framework of pyrrole is found in complex natural macrocycles such as heme, chlorophyll, and vitamin B12. In synthetic pharmaceuticals, it is a key component of blockbuster drugs like atorvastatin (B1662188) (a cholesterol-lowering agent) and sunitinib (B231) (an anticancer drug). mdpi.com The development of pyrrole-containing hybrids is an active area of research, with scientists combining the pyrrole moiety with other pharmacophores to create novel agents with enhanced or dual activities. nih.gov For example, pyrrole-piperazine hybrids are being explored for their potential in treating multifaceted diseases. researchgate.net

| Therapeutic Class | Examples of Pharmacological Activity | References |

|---|---|---|

| Anticancer | Found in drugs like Sunitinib; pyrrole hybrids show potential as anticancer agents. | mdpi.comnih.gov |

| Cardiovascular | A key component of the top-selling drug Atorvastatin. | mdpi.com |

| Anti-inflammatory | Nonsteroidal anti-inflammatory drugs (NSAIDs) like Ketorolac and Tolmetin contain a pyrrole ring. | mdpi.com |

| Antimicrobial | Pyrrole derivatives exhibit antibacterial and antifungal properties. | mdpi.com |

| Antiviral | Pyrrolopyrazine derivatives have shown antiviral activity. | researchgate.net |

Rationale for Investigating 1-(2-Pyrrol-1-yl-ethyl)piperazine

The scientific interest in This compound (CAS 688763-20-4) stems from the principles of molecular hybridization in drug discovery. arkat-usa.orgscbt.com This compound represents a deliberate fusion of the piperazine and pyrrole scaffolds, connected by an ethyl linker. The rationale for its investigation is built on the hypothesis that combining these two "privileged" structures could lead to a novel molecule with a unique and potentially beneficial pharmacological profile.

The arylpiperazine moiety is a well-established pharmacophore for central nervous system targets, particularly serotonin receptors. nih.govacs.org For instance, many high-affinity 5-HT1A receptor ligands are long-chain arylpiperazines. acs.org The pyrrole ring, on the other hand, contributes a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.gov

The synthesis of hybrid molecules containing both piperazine and a heterocyclic system like pyrrole is a recognized strategy for developing multifunctional agents. nih.gov For example, piperazine derivatives linked to other azole heterocycles have been synthesized and evaluated for their antimicrobial and antioxidant activities. japsonline.com Similarly, the investigation of piperazine-thiazole hybrids has been pursued to find new compounds with antinociceptive (pain-relieving) effects mediated by the opioidergic system. researchgate.net

Therefore, the investigation of This compound is a logical step in the exploration of new chemical space. Researchers would be motivated to synthesize and test this compound to determine if the combination of these two powerful pharmacophores results in synergistic activity, a novel mechanism of action, or a desirable multi-target profile for treating complex diseases such as neurodegenerative disorders, cancer, or inflammatory conditions. mdpi.comnih.govnih.gov The ethyl linker provides a degree of conformational flexibility, allowing the two heterocyclic rings to orient themselves optimally for interaction with biological targets. While specific, detailed research findings on this exact compound are not widely published, its structure represents a compelling candidate for further pharmacological evaluation based on the extensive and diverse bioactivities of its constituent parts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-pyrrol-1-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h1-2,5-6,11H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDZVCLTESTPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375216 | |

| Record name | 1-(2-Pyrrol-1-yl-ethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688763-20-4 | |

| Record name | 1-(2-Pyrrol-1-yl-ethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 688763-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Piperazine (B1678402) Derivatives

The piperazine ring is a common scaffold in a multitude of biologically active compounds. mdpi.comresearchgate.neteurekaselect.com Its synthesis and functionalization are therefore of significant interest in medicinal and organic chemistry. General strategies for creating piperazine derivatives can be broadly categorized into the formation of N-alkyl and N-aryl bonds.

N-Alkylation Techniques

The introduction of alkyl groups onto the nitrogen atoms of the piperazine ring is a fundamental transformation. mdpi.com Several key methods are routinely employed to achieve this. mdpi.com

A primary and widely used method for N-alkylation involves the reaction of a piperazine with an alkyl halide (such as chloride or bromide) or an alkyl sulfonate. mdpi.comuci.edu This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the piperazine acts as the nucleophile, displacing the halide or sulfonate leaving group from the alkyl substrate. mdpi.comuci.edulibretexts.org To enhance the reaction yield and avoid harsh conditions, additives like sodium or potassium iodide are often used to promote a halogen exchange, which increases the reactivity of the leaving group. mdpi.com

The general reaction is as follows: Piperazine + R-X → N-Alkylpiperazine + HX (where X = Cl, Br, I, or a sulfonate group)

| Reactant 1 | Reactant 2 | Conditions | Product |

| Piperazine | Alkyl Halide/Sulfonate | Base, Solvent | N-Alkylpiperazine |

This interactive table summarizes the nucleophilic substitution reaction.

Controlling the degree of alkylation to achieve mono-alkylation can be challenging, as the initial product is still nucleophilic and can react further to form a di-alkylated product. researchgate.net Strategies to favor mono-alkylation include using a large excess of piperazine or employing a protecting group on one of the piperazine nitrogens. researchgate.net

Reductive amination is another powerful and versatile technique for forging C-N bonds. thieme-connect.comresearchgate.net This method involves the reaction of a piperazine with an aldehyde or a ketone in the presence of a reducing agent. mdpi.comthieme-connect.com The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylpiperazine. researchgate.net

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their selectivity and broad functional group tolerance. mdpi.comthieme-connect.com An environmentally friendlier approach utilizes hydrogen gas (H₂) as the reducing agent, often in continuous-flow hydrogenation setups. thieme-connect.com

The general scheme for reductive amination is: Piperazine + Aldehyde/Ketone + Reducing Agent → N-Alkylpiperazine

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| Piperazine | Aldehyde or Ketone | e.g., NaBH(OAc)₃, H₂/Catalyst | N-Alkylpiperazine |

This interactive table outlines the key components of a reductive amination reaction.

N-Aryl Derivatives Synthesis

The synthesis of N-arylpiperazines, where a piperazine nitrogen is attached to an aromatic ring, is crucial for the preparation of many pharmaceuticals. nih.govorganic-chemistry.orgresearchgate.net The primary methods for this transformation are palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr). nih.gov

Buchwald-Hartwig Coupling: This palladium-catalyzed cross-coupling reaction has become a dominant method for forming C-N bonds. organic-chemistry.orgresearchgate.netnih.gov It involves the reaction of an aryl halide or triflate with a piperazine in the presence of a palladium catalyst and a suitable ligand. researchgate.netscispace.com This method is known for its broad substrate scope and functional group tolerance. nih.gov

Ullmann-Goldberg Reaction: This is a classical copper-catalyzed method for the arylation of amines, including piperazine. numberanalytics.comscispace.comnih.gov While it often requires higher temperatures than palladium-catalyzed methods, advancements in ligand development have enabled milder reaction conditions. scispace.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This reaction is feasible when the aromatic ring is activated by the presence of strong electron-withdrawing groups. nih.govacs.orgacsgcipr.org The piperazine acts as a nucleophile, displacing a leaving group (typically a halide) from the electron-deficient aromatic ring. acsgcipr.org

| Reaction Name | Catalyst | Reactants | Key Features |

| Buchwald-Hartwig Coupling | Palladium | Aryl Halide/Triflate, Piperazine | Mild conditions, broad scope. organic-chemistry.orgresearchgate.net |

| Ullmann-Goldberg Reaction | Copper | Aryl Halide, Piperazine | Often requires higher temperatures. numberanalytics.comwikipedia.org |

| SNAr | None (Substrate-dependent) | Activated Aryl Halide, Piperazine | Requires electron-deficient arenes. nih.govacsgcipr.org |

This interactive table compares the main methods for N-arylpiperazine synthesis.

Specific Synthetic Routes to 1-(2-Pyrrol-1-yl-ethyl)piperazine

The synthesis of the target compound, This compound , can be envisioned through the application of the general N-alkylation strategies discussed above. A plausible and direct approach involves the nucleophilic substitution of a suitable pyrrole-containing electrophile with piperazine.

A reported synthetic method involves a two-step nucleophilic substitution process starting from 1H-pyrrole-2-carbaldehyde. atlantis-press.comresearchgate.net In this procedure, 1H-pyrrole-2-carbaldehyde is first N-alkylated with 1-chloro-2-bromoethane to yield 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde. atlantis-press.com This intermediate is then reacted with piperidine (B6355638) (in the reported synthesis of a similar compound) or, for our target, with piperazine. atlantis-press.comresearchgate.net This second step is a nucleophilic substitution where the piperazine displaces the bromide to form the final product.

A variation of this could involve reacting piperazine directly with 1-(2-chloroethyl)-1H-pyrrole, which can be prepared from pyrrole (B145914) and 1-bromo-2-chloroethane. The greater reactivity of the bromide would allow for the initial N-alkylation of pyrrole, leaving the less reactive chloride to be displaced by piperazine in a subsequent step.

Synthesis via Pyrrole-2-carboxaldehyde and 1-(2-aminoethyl)piperazine (B7761512)

A plausible and efficient method for the synthesis of this compound involves the reductive amination of pyrrole-2-carboxaldehyde with 1-(2-aminoethyl)piperazine. This standard organic transformation is a cornerstone in the synthesis of complex amines.

The initial step of this proposed synthesis is the reaction between pyrrole-2-carboxaldehyde and the primary amine of 1-(2-aminoethyl)piperazine to form a Schiff base or imine intermediate. This reaction is typically carried out in a suitable solvent, and the removal of water drives the equilibrium towards the imine product. The subsequent and crucial step is the reduction of the imine. This can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent can be critical to avoid the reduction of the pyrrole ring or other functional groups.

Following the formation of the secondary amine, the final step would involve the N-alkylation of the pyrrole nitrogen with a suitable ethylating agent, if the initial reaction was performed with pyrrole itself and not a pre-alkylated derivative. However, a more direct route would involve the initial N-alkylation of pyrrole with a protected 2-chloroethylamine (B1212225) derivative, followed by deprotection and reaction with piperazine.

A scientifically sound, though not directly cited, synthetic pathway is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | Pyrrole-2-carboxaldehyde, 1-(2-aminoethyl)piperazine | Methanol, Acetic Acid (catalyst) | Imine Intermediate |

| 2 | Imine Intermediate | Sodium Borohydride | 1-(2-(Piperazin-1-yl)ethyl)-1H-pyrrol-2-yl)methanamine |

This table represents a proposed synthetic route and is not based on a specific literature citation.

Multistep Synthesis from Commercially Available Pyrrole

A documented approach for synthesizing related structures, which can be adapted for this compound, starts from commercially available pyrrole. This multistep synthesis offers a versatile route to various derivatives. A similar synthesis for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde has been reported and involves three main steps: acylation, and two subsequent nucleophilic substitutions. digitellinc.comorgsyn.org

The first step is the acylation of pyrrole to introduce a carbonyl group, typically at the 2-position, to yield pyrrole-2-carboxaldehyde. digitellinc.comorgsyn.org This is often achieved through a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide. orgsyn.org The next step involves the N-alkylation of the pyrrole ring. In a reported synthesis of a similar compound, this was achieved by reacting pyrrole-2-carbaldehyde with 1-chloro-2-bromoethane in the presence of a base like sodium hydride to yield 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde. digitellinc.com The final step is a nucleophilic substitution where the bromoethyl group is reacted with the desired piperazine. In the case of the target molecule, this would be piperazine itself. digitellinc.com

A representative synthetic scheme is as follows:

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| 1 | Pyrrole | POCl₃, DMF | Pyrrole-2-carboxaldehyde | High | orgsyn.org |

| 2 | Pyrrole-2-carboxaldehyde | NaH, 1-chloro-2-bromoethane | 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde | 96% | digitellinc.com |

| 3 | 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde | Piperazine, DMF | 1-(2-(Piperazin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde | 85% | atlantis-press.comresearchgate.net |

Synthesis of Related Piperazine-Pyrrole Hybrids and Analogs

The synthetic strategies for this compound are also relevant to the preparation of a broader class of piperazine-pyrrole hybrids and analogs, which are of interest for their potential applications in medicinal chemistry.

Synthesis of Maleimide (B117702) Linkers Based on a Piperazine Motif

Maleimides are important reagents in bioconjugation chemistry. The incorporation of a piperazine motif into maleimide linkers has been explored as a strategy to enhance the aqueous solubility of drug candidates. orgsyn.orgatlantis-press.comresearchgate.netmdpi.comresearchgate.net The synthesis of these linkers often involves a multi-step process. In one study, four new maleimide linkers containing a water-soluble piperazine scaffold were synthesized. atlantis-press.comresearchgate.netmdpi.com These linkers were then conjugated to a platinum(IV) complex containing the lipophilic drug ibuprofen (B1674241) to demonstrate the increased aqueous solubility. atlantis-press.commdpi.com The synthetic approach involved the reaction of a protected maleimide with a piperazine derivative, followed by deprotection and further functionalization. orgsyn.org

Synthesis of Pyrrolo[1,2-a]quinoxaline-based Derivatives with Piperazine Side Chains

Pyrrolo[1,2-a]quinoxalines are a class of fused heterocyclic compounds with a range of biological activities. The introduction of piperazine side chains to this scaffold has been a strategy to develop new therapeutic agents. researchgate.netnih.govresearchgate.net A series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were synthesized in five steps starting from 2-nitroaniline. nih.gov A key step in this synthesis is a Buchwald-Hartwig cross-coupling reaction to couple various substituted piperazines to the pyrrolo[1,2-a]quinoxaline (B1220188) core. nih.gov Another approach involves the condensation of 2-(1H-pyrrol-1-yl)aniline with substituted aldehydes bearing a piperazine moiety. researchgate.net

Optimization of Synthetic Methods

The efficiency and practicality of a synthetic route are critical for its application, especially in the context of drug discovery and development. Therefore, the optimization of synthetic methods is a continuous effort in organic chemistry.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of the synthesis of this compound and its analogs. In the multistep synthesis from pyrrole, optimization of the reaction conditions for each step is crucial. For the synthesis of a related piperidine-containing compound, the use of 1-chloro-2-bromoethane in the N-alkylation step was found to be a key optimization, leading to a high yield of 96% for that step and a total yield of 65% for the three-step sequence. digitellinc.comorgsyn.org

The choice of solvent, base, and temperature can significantly impact the outcome of the nucleophilic substitution reaction. For instance, using a high-boiling polar aprotic solvent like DMF can facilitate the reaction between the bromoethyl intermediate and piperazine. digitellinc.com Furthermore, the use of modern synthetic techniques such as flow chemistry can offer significant advantages in terms of yield, purity, and scalability. Flow processes allow for precise control over reaction parameters and can lead to improved yields and reduced reaction times.

Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry, driven by the need to minimize hazardous waste and reduce energy consumption. For the synthesis of complex molecules like this compound, green chemistry principles offer a framework for designing more sustainable and efficient processes. This section explores various green chemistry approaches that can be applied to the synthesis of this compound, focusing on the use of alternative energy sources, eco-friendly catalysts, and improved reaction media.

The synthesis of this compound involves the formation of both the pyrrole and piperazine ring systems, followed by their coupling. Green approaches can be implemented at each of these stages.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Conventional synthetic methods often rely on prolonged heating, which is energy-intensive. Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools in green synthesis, offering significant rate enhancements, higher yields, and often cleaner reactions. researchgate.nettandfonline.com

Microwave-Assisted Synthesis:

Microwave heating provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times and improved energy efficiency. researchgate.net Several studies have demonstrated the successful application of microwave irradiation in the synthesis of N-substituted pyrroles. For instance, the Clauson-Kaas reaction, a common method for pyrrole synthesis, can be significantly accelerated under microwave conditions. researchgate.net One approach involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines under microwave irradiation, often in the absence of a solvent or in an aqueous medium. scilit.compensoft.net This method avoids the use of volatile organic compounds (VOCs) and can lead to excellent yields of the desired N-substituted pyrroles. tandfonline.com

Similarly, the synthesis of monosubstituted piperazine derivatives has been effectively achieved using microwave assistance, reducing reaction times from several hours to minutes. nih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. mdpi.comnih.gov Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including piperazine and pyrrole derivatives. mdpi.comresearchgate.netmdpi.com For example, the synthesis of piperazine-1-carbodithioates has been shown to proceed in excellent yields (80-90%) in just 30 minutes under ultrasonic conditions at 70°C, a significant improvement over the 12-18 hours required at room temperature. nih.gov An eco-friendly, solvent-free synthesis of N-substituted pyrroles has also been reported using ultrasound mediation with a bismuth nitrate (B79036) pentahydrate catalyst at room temperature. mdpi.com

The following table summarizes representative examples of microwave and ultrasound-assisted synthesis of pyrrole and piperazine derivatives.

| Heterocycle | Reactants | Conditions | Yield | Reference |

| N-Substituted Pyrroles | 2,5-Dimethoxytetrahydrofuran, Amines | Microwave, Solvent-free, Iodine catalyst | Not specified | scilit.com |

| Polysubstituted Pyrroles | Acetylenedicarboxylates, N-monosubstituted hydroxylamines | Microwave, Neat, NaHCO3 | 87% | tandfonline.com |

| Piperazine-1-carbodithioates | Monosubstituted piperazine, N-phenylacetamides, CS2 | Ultrasound, 70°C, 30 min | 80-90% | nih.gov |

| Piperidinyl-quinoline acylhydrazones | 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, Aromatic acid hydrazides | Ultrasound, 4-6 min | Excellent | mdpi.com |

Eco-Friendly Catalysts

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts and biocatalysts offer significant advantages over traditional homogeneous catalysts by simplifying product purification and minimizing waste.

Heterogeneous Catalysts:

Solid-supported catalysts can be easily separated from the reaction mixture and, in many cases, reused multiple times, reducing both cost and environmental impact. nih.gov For the synthesis of monosubstituted piperazines, metal ions supported on a commercial polymeric resin have been used to catalyze the reaction, shortening reaction times and allowing for easy catalyst recovery. nih.gov In pyrrole synthesis, silica (B1680970) sulfuric acid (SSA) has been employed as a heterogeneous acid catalyst in multicomponent domino reactions to produce functionalized pyrroles. nih.gov Another example is the use of K-10 montmorillonite, a solid acid, which also acts as a microwave absorber, in the solvent-free, microwave-assisted synthesis of indoles from pyrroles. mdpi.com

Biocatalysts:

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.govresearchgate.net They operate under mild reaction conditions (pH and temperature) and can lead to the formation of specific stereoisomers, which is particularly important in pharmaceutical synthesis. nih.govresearchgate.net Biocatalysts such as transaminases (ATAs) have been used in Knorr-type pyrrole syntheses. mdpi.com The use of biocatalysts, like thiamine (B1217682) hydrochloride, has been reported for the solvent-free synthesis of 1,5-benzodiazepines, a related N-heterocyclic system. mdpi.com While direct biocatalytic routes to this compound are not yet established, the principles of biocatalysis can be applied to the synthesis of its precursors. nih.govresearchgate.net

The table below provides examples of green catalysts used in the synthesis of relevant heterocyclic compounds.

| Heterocycle | Catalyst | Reaction Type | Advantages | Reference |

| Monosubstituted Piperazines | Metal ions on polymeric resin | N-alkylation | Heterogeneous, reusable, shorter reaction time | nih.gov |

| Functionalized Pyrroles | Silica Sulfuric Acid (SSA) | Multicomponent domino reaction | Heterogeneous, eco-friendly | nih.gov |

| Pyrroles | Transaminases (ATAs) | Knorr pyrrole synthesis | Biocatalytic, mild conditions | mdpi.com |

| 1,5-Benzodiazepines | Thiamine hydrochloride | Condensation | Biocatalyst, solvent-free | mdpi.com |

Improved Reaction Media

The choice of solvent is a critical factor in the greenness of a synthetic process. Many traditional organic solvents are toxic, flammable, and contribute to environmental pollution. Green chemistry encourages the use of safer alternatives or, ideally, solvent-free conditions.

Solvent-Free Synthesis (Neat Reactions):

Conducting reactions without a solvent minimizes waste and simplifies purification. Microwave-assisted synthesis, in particular, often allows for solvent-free conditions. tandfonline.com The synthesis of N-substituted pyrroles has been successfully achieved under solventless conditions using microwave irradiation, leading to high yields and purity. tandfonline.comscilit.com

Aqueous Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, the use of catalysts or specific reaction conditions can facilitate aqueous-phase synthesis. pensoft.net For instance, the synthesis of N-substituted pyrrole derivatives has been reported in water using nanocatalysts or microwave heating. pensoft.net

The development of a fully green synthesis for this compound would likely involve a combination of these approaches. For example, a possible route could involve the microwave-assisted, solvent-free synthesis of the N-substituted pyrrole precursor, followed by a heterogeneously catalyzed coupling with a piperazine derivative in an aqueous medium. The continuous development of novel green methodologies holds the promise of making the production of such valuable chemical compounds more sustainable and environmentally responsible. mdpi.comingentaconnect.com

Pharmacological Research and Biological Activities

General Pharmacological Relevance of Piperazine (B1678402) and Pyrrole (B145914) Moieties

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in drug discovery because it is a component of numerous drugs with a wide array of biological activities. chemicalbook.com Modifications to the piperazine nucleus can lead to significant variations in the medicinal properties of the resulting compounds. nih.gov Piperazine and its derivatives have demonstrated a broad spectrum of pharmacological effects, including anthelmintic, antimicrobial, anticancer, antiviral, anti-inflammatory, and antihistaminic activities. nih.govchemicalbook.com The two nitrogen atoms in the piperazine core can improve the pharmacokinetic properties of drug candidates, such as water solubility, which is crucial for bioavailability. chemicalbook.com

Similarly, the pyrrole ring, a five-membered aromatic heterocycle, is a fundamental component of many biologically active natural and synthetic compounds. neuroquantology.comresearchgate.net Pyrrole derivatives are known to possess diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comsigmaaldrich.com The presence of the pyrrole scaffold is a key feature in several commercially successful drugs, highlighting its therapeutic significance. neuroquantology.comresearchgate.net The combination of a piperazine ring with other heterocyclic systems, such as pyrrole, is a common strategy in drug design aimed at discovering new molecules with enhanced or novel biological activities. nih.gov

Table 1: Overview of Biological Activities Associated with Piperazine and Pyrrole Moieties

| Moiety | Associated Biological Activities |

|---|---|

| Piperazine | Anthelmintic, Antimicrobial, Antifungal, Anticancer, Antiviral, Antihistaminic, Anti-inflammatory, Antipsychotic. chemicalbook.comnih.govresearchgate.net |

| Pyrrole | Anticancer, Antimicrobial, Anti-inflammatory, Antifungal, Antiprotozoal, Antimalarial. neuroquantology.commdpi.comsigmaaldrich.com |

Investigation of Biological Activities of 1-(2-Pyrrol-1-yl-ethyl)piperazine

Specific and detailed pharmacological studies on this compound are not extensively reported in publicly available scientific literature. However, the biological potential of this compound can be inferred from studies on structurally related molecules that combine a piperazine ring with a heterocyclic system through an ethyl linker.

As of now, dedicated in vitro studies detailing the specific biological activities of this compound, such as its enzyme inhibition, receptor binding, or cytotoxicity against specific cell lines, are not readily found in the scientific literature. Research on analogous compounds, however, provides a basis for potential activity. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their in vitro antiproliferative effects against four human cancer cell lines. nih.gov Several of these compounds demonstrated moderate to good activity, suggesting that the piperazin-1-yl-ethyl scaffold can be a key component for cytotoxic effects. nih.gov Similarly, other studies on novel piperazine derivatives have shown significant antibacterial activity against strains like S. aureus and E. coli in in vitro assays.

There is a notable absence of published in vivo research specifically for this compound. Animal model studies are crucial for determining the pharmacokinetic and pharmacodynamic profile of a new chemical entity. For related piperazine derivatives, in vivo studies have been conducted to assess properties like anticonvulsant activity and neurotoxicity. These studies help to establish the potential therapeutic window and central nervous system effects of compounds containing the piperazine moiety. Without such studies on this compound, its effects within a whole biological system remain speculative.

Potential Therapeutic Areas and Biological Targets

Based on the well-documented activities of its core components, this compound could be hypothesized to have potential in several therapeutic areas. The combination of the piperazine and pyrrole rings suggests that it could be a candidate for development as an antimicrobial, anticancer, or anti-inflammatory agent. chemicalbook.comsigmaaldrich.com

One of the most established therapeutic uses of piperazine is in the treatment of parasitic worm infections, particularly those caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). Piperazine was first introduced as an anthelmintic agent in 1953. Its mode of action involves paralyzing the parasites, which allows the host's natural peristaltic movements to expel the worms from the gastrointestinal tract. Given this strong precedent, a primary area of interest for any novel piperazine derivative, including this compound, would be its potential anthelmintic activity.

The anthelmintic effect of piperazine is achieved through its action on the neuromuscular system of the parasites. Piperazine functions as a gamma-aminobutyric acid (GABA) receptor agonist. In nematodes, GABA is an inhibitory neurotransmitter that helps regulate muscle function.

Piperazine binds to the GABA receptors on the muscle cell membranes of the worms, mimicking and enhancing the effect of GABA. This leads to hyperpolarization of the nerve endings and muscle cell membranes, which blocks the transmission of excitatory signals. The result is a flaccid paralysis of the worm, causing it to lose its grip on the intestinal wall. The paralyzed, but still living, worms are then expelled from the host's body through normal bowel movements. This mechanism is selective for helminths because vertebrates primarily use GABA within the central nervous system, and the GABA receptors in helminths are different isoforms from those in vertebrates.

Table 2: Summary of Piperazine's Anthelmintic Mechanism

| Action | Effect on Parasite | Outcome for Host |

|---|---|---|

| Binds to and activates GABA receptors on parasite muscle cells. | Causes hyperpolarization of muscle cell membranes. | Selective action with minimal effect on the host's neuromuscular system. |

| Blocks excitatory signals at the neuromuscular junction. | Induces flaccid paralysis of the worm. | Expulsion of live, paralyzed worms via peristalsis. |

| Prevents the worm from maintaining its position in the intestine. | The parasite is dislodged from the intestinal lumen. | Elimination of the parasitic infection. |

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

The pyrrole and piperazine moieties are individually known to be present in compounds with a wide spectrum of antimicrobial properties. nih.govnih.gov Consequently, hybrid molecules incorporating both rings have been a subject of significant interest in the quest for novel antimicrobial agents. apjhs.comresearchgate.net

Derivatives of pyrrole and piperazine have demonstrated notable activity against a range of pathogenic microorganisms. nih.govresearchgate.net

Antibacterial Activity: Several studies have reported the antibacterial effects of pyrrole and piperazine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netmdpi.com Specifically, certain piperazine derivatives have shown significant activity against Staphylococcus aureus. researchgate.netijcmas.com The introduction of different substituents on the pyrrole or piperazine ring can influence the antibacterial potency and spectrum. nih.gov For instance, some synthesized 1-benzhydryl-piperazine derivatives have been evaluated for their activity against Staphylococcus aureus and other bacteria. apjhs.com

Antifungal Activity: The antifungal potential of this class of compounds has also been explored. nih.govresearchgate.net Research has shown that certain pyrrole and piperazine derivatives exhibit inhibitory effects against various fungal strains, including Candida albicans and Aspergillus niger. nih.govresearchgate.net The structure-activity relationship studies suggest that specific substitutions are crucial for enhancing antifungal efficacy. nih.gov

Antitubercular Activity: A significant area of research has been the evaluation of pyrrole-containing compounds against Mycobacterium tuberculosis. nih.govnih.gov Derivatives based on a pyrrolo[1,2-a]quinoxaline (B1220188) scaffold have shown promising in vitro antitubercular activities. nih.gov Furthermore, pyrrole derivatives related to the natural antibiotic pyrrolnitrin (B93353) have demonstrated inhibitory activity against M. tuberculosis. nih.gov The development of novel pyrrolo[1,2-a]pyrazine (B1600676) incorporated indolizine (B1195054) derivatives has also yielded compounds with potent anti-tubercular effects against the H37Rv strain of M. tuberculosis. derpharmachemica.com Some studies have also repurposed anti-tubercular pyrrolyl benzohydrazide (B10538) derivatives, exploring their potential as anticancer agents. mdpi.com

Below is an interactive table summarizing the antimicrobial activity of selected pyrrole-piperazine derivatives.

| Compound Type | Target Pathogen | Activity | Reference |

| Piperazine Derivatives | Staphylococcus aureus | Significant antibacterial activity | researchgate.netijcmas.com |

| Pyrrole-Piperazine Derivatives | Candida albicans, Aspergillus niger | Antifungal activity | nih.govresearchgate.net |

| Pyrrolo[1,2-a]quinoxaline Derivatives | Mycobacterium tuberculosis | Appreciable antitubercular activity | nih.gov |

| Pyrrolnitrin-related Pyrroles | Mycobacterium tuberculosis | Inhibiting activity | nih.gov |

| Pyrrolo[1,2-a]pyrazine Indolizine Derivatives | Mycobacterium tuberculosis H37Rv | Potent anti-tubercular activity | derpharmachemica.com |

Anticancer and Antitumor Properties

The pyrrole and piperazine scaffolds are integral components of numerous compounds with demonstrated anticancer and antitumor properties. nih.govnih.govnih.gov The versatility of these heterocyclic rings allows for the synthesis of a wide array of derivatives with potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

Research has shown that derivatives incorporating the pyrrole moiety can exhibit promising anti-cancer activity against different tumor types, including liver, breast, and pancreatic cancer cell lines. nih.gov The cytotoxic effects are often mediated through the induction of apoptosis. nih.gov For instance, a bioactive metabolite, pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), extracted from a marine bacterium, demonstrated in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells. nih.gov

Similarly, the piperazine ring is a common feature in many anticancer agents. nih.govmdpi.com The introduction of a piperazine moiety into various molecular frameworks, including those of natural products, has led to the development of potent antitumor agents. nih.gov For example, sarsasapogenin-piperazine derivatives have shown significant inhibitory effects against several tumor cell lines. nih.gov Furthermore, novel arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activities against human prostate cancer cell lines. mdpi.com The anticancer potential of anti-tubercular pyrrolyl benzohydrazide derivatives has also been explored in a drug repurposing study. mdpi.com

The following table provides a summary of the anticancer activity of selected pyrrole and piperazine derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| Pyrrole Derivatives | HepG-2 (Liver), MCF-7 (Breast), Panc-1 (Pancreatic) | Promising anti-cancer activity, induction of apoptosis | nih.gov |

| PPDHMP | A549 (Lung), HeLa (Cervical) | In vitro anticancer potential, induction of apoptosis | nih.gov |

| Sarsasapogenin-piperazine derivatives | Various tumor cell lines | Significant inhibitory effects | nih.gov |

| Arylpiperazine derivatives | PC-3, LNCaP, DU145 (Prostate) | Cytotoxic activities | mdpi.com |

| Pyrrolyl benzohydrazide derivatives | A549 (Lung), MCF-7 (Breast), HepG2 (Liver) | Anticancer potential | mdpi.com |

Central Nervous System (CNS) Activities (e.g., Antidepressant, Anxiolytic, Analgesic, Antipsychotic)

The this compound scaffold and its analogs have been extensively investigated for their effects on the central nervous system, demonstrating a broad range of psychopharmacological activities. researchgate.netnih.gov These compounds have shown potential as antidepressant, anxiolytic, analgesic, and antipsychotic agents. researchgate.netnih.gov

The antidepressant and anxiolytic-like effects of various arylpiperazine derivatives have been a significant area of focus. nih.govdntb.gov.uamdpi.com For instance, a new piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), has demonstrated both anxiolytic-like and antidepressant-like activities in preclinical models. nih.gov The mechanisms underlying these effects often involve modulation of serotonergic and GABAergic neurotransmitter systems. nih.govnih.gov

Certain derivatives of piperazine have been identified as inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.govnih.gov Inhibition of MAO, particularly MAO-B, is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.gov A study on novel 1-(2-pyrimidin-2-yl)piperazine derivatives revealed selective MAO-A inhibitory activity for some compounds. nih.gov Another research group synthesized pyridazinobenzylpiperidine derivatives and found that most of them exhibited a higher inhibition of MAO-B than MAO-A. nih.gov For example, MAO-IN-1 is a potent MAO-B inhibitor with an IC50 of 20 nM. medchemexpress.com

A significant number of arylpiperazine derivatives exhibit a dual mechanism of action, functioning as both serotonin reuptake inhibitors and agonists of the 5-HT1A receptor. nih.govnih.gov This dual activity is a highly sought-after profile for the development of novel antidepressants and anxiolytics. nih.govnih.gov The combination of these two mechanisms is believed to lead to a faster onset of therapeutic action and a better side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs) alone. nih.gov

Several studies have synthesized and evaluated compounds with high affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor. nih.govnih.gov For example, arylpiperazine derivatives of chromenone have been identified as potent 5-HT1A receptor agonists and serotonin reuptake inhibitors. nih.gov Furthermore, research on arylpiperazine agonists of the 5-HT1A receptor has shown that these compounds can preferentially activate certain downstream signaling pathways, a concept known as functional selectivity. nih.gov The anxiolytic-like effects of some new arylpiperazine derivatives have been linked to their direct participation at 5-HT1A receptors. nih.gov

The table below summarizes the CNS activities of selected piperazine derivatives.

| Compound/Derivative Class | CNS Activity | Mechanism of Action | Reference |

| Arylpiperazine Derivatives | Antidepressant, Anxiolytic | Modulation of serotonergic and GABAergic systems | nih.govnih.gov |

| 1-(2-Pyrimidin-2-yl)piperazine Derivatives | MAO-A Inhibition | Selective inhibition of monoamine oxidase A | nih.gov |

| Pyridazinobenzylpiperidine Derivatives | MAO-B Inhibition | Selective inhibition of monoamine oxidase B | nih.gov |

| Arylpiperazine Chromenone Derivatives | Serotonin Reuptake Inhibition, 5-HT1A Receptor Agonism | Dual action on SERT and 5-HT1A receptors | nih.gov |

| Arylpiperazine Agonists | 5-HT1A Receptor Agonism | Functional selectivity at 5-HT1A receptors | nih.gov |

Anti-inflammatory and Analgesic Effects

Derivatives of piperazine have been identified as promising candidates for the development of new analgesic and anti-inflammatory drugs. nih.gov Research into various substituted piperazine compounds has demonstrated significant activity in preclinical models of pain and inflammation.

One such derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has shown both anti-nociceptive and anti-inflammatory effects. nih.gov In the formalin test, LQFM-008 reduced licking time in both the neurogenic and inflammatory phases. nih.gov It also increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms. nih.gov In models of inflammation, this compound reduced carrageenan-induced paw edema and decreased both cell migration and protein exudation in the carrageenan-induced pleurisy test. nih.gov These effects are believed to be mediated through the serotonergic pathway. nih.gov

Another compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated dose-dependent anti-nociceptive activity in the acetic acid-induced abdominal writhing test and reduced pain in the inflammatory phase of the formalin test. nih.gov Furthermore, LQFM182 significantly reduced edema formation in the carrageenan-induced paw edema model and, in a pleurisy test, it lowered cell migration, myeloperoxidase activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Similarly, a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), was synthesized and evaluated for its anti-inflammatory potential. mdpi.com It displayed inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes in vitro. mdpi.com The compound was more selective for COX-2 over COX-1, suggesting a potentially better gastrointestinal safety profile. mdpi.com In vivo, MAK01 significantly reduced carrageenan-induced paw edema in mice and demonstrated analgesic effects. mdpi.com

Studies on cyclizine, a piperazine derivative, and its newly synthesized tolyl and cumene (B47948) derivatives also confirmed anti-inflammatory properties in acute models like formalin- and histamine-induced rat paw edema. brieflands.com These compounds were effective in reducing edema and vascular permeability. brieflands.com

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Anti-nociceptive & Anti-inflammatory | Reduced pain in formalin, tail flick, and hot plate tests. Reduced carrageenan-induced paw edema and pleurisy. nih.gov | nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Anti-nociceptive & Anti-inflammatory | Reduced acetic acid-induced writhing and inflammatory pain in the formalin test. Decreased paw edema, cell migration, and pro-inflammatory cytokines (TNF-α, IL-1β). nih.gov | nih.gov |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | Anti-inflammatory & Analgesic | Inhibited COX-1, COX-2, and 5-LOX enzymes. Showed 3-fold more selectivity for COX-2 over COX-1. Reduced carrageenan-induced paw edema. mdpi.com | mdpi.com |

| Cyclizine Derivatives | Anti-inflammatory | Reduced acute inflammation in formalin- and histamine-induced rat paw edema models. brieflands.com | brieflands.com |

Other Investigated Activities (e.g., Antimalarial, Antidiabetic, HIV Protease Inhibition)

The versatile scaffold of this compound has prompted investigations into a wide array of other potential therapeutic applications.

Antimalarial Activity

Piperazine and pyrrolidine (B122466) derivatives have been synthesized and assessed for their ability to inhibit the growth of the chloroquine-resistant (FCR-3) strain of Plasmodium falciparum. nih.gov Structure-activity relationship studies revealed that the combined presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom was critical for antiplasmodial activity. nih.gov The most potent compound, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, showed an IC₅₀ of 0.5 μM against P. falciparum and was found to bind to the active site of the plasmepsin II enzyme. nih.gov Piperine, a natural product containing a piperidine (B6355638) ring, has also demonstrated antimalarial activity against both chloroquine-sensitive and chloroquine-resistant P. falciparum clones. nih.gov

Antidiabetic Activity

Novel piperazine derivatives have been developed with the aim of treating pathologies associated with insulin-resistance syndrome, demonstrating significant hypoglycemic activity. google.com The mechanism of action for some derivatives involves the inhibition of key digestive enzymes. For example, certain benzimidazole (B57391) derivatives of piperazine and morpholine (B109124) have been shown to inhibit α-glucosidase, an enzyme that promotes the rapid generation of blood glucose. nih.gov Similarly, N-phenyl piperazine derivatives have been evaluated as α-amylase inhibitors, which can help regulate blood sugar levels by slowing the breakdown of complex carbohydrates. biomedpharmajournal.org Pyrrolidine derivatives have also been designed as dual inhibitors of α-amylase and α-glucosidase. nih.gov Furthermore, substituted pyrrol-1-ylacetic acids have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov

HIV Protease Inhibition

The pyrrole and pyrrolidone scaffolds have been incorporated into the design of HIV-1 protease inhibitors. nih.govnih.gov Researchers have developed orally bioavailable pyrrolinone inhibitors of HIV-1 protease. nih.gov Efficient syntheses have led to potent analogues incorporating a pyrrolidone scaffold as a P1-P2 moiety. nih.gov X-ray crystallography has shown that these inhibitors can bind effectively within the enzyme's active site. nih.gov Modifications, such as the introduction of meta-amino and meta-hydroxy substituents on a benzyl (B1604629) moiety, have resulted in potent and more water-soluble inhibitors, providing a platform for fine-tuning drug-like properties. nih.gov

| Activity | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum growth inhibition; Plasmepsin II enzyme | Aryl piperazine derivatives showed potent activity against chloroquine-resistant P. falciparum. nih.gov | nih.gov |

| Antidiabetic | α-glucosidase, α-amylase, Aldose Reductase inhibition | Piperazine and pyrrole derivatives inhibit key carbohydrate-metabolizing enzymes, showing hypoglycemic potential. google.comnih.govbiomedpharmajournal.orgnih.govnih.gov | google.comnih.govbiomedpharmajournal.orgnih.govnih.gov |

| HIV Protease Inhibition | HIV-1 Protease Enzyme | Pyrrolidone-based inhibitors demonstrated high enzyme potency and a platform for improving drug-like properties. nih.gov | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, these studies have elucidated how modifications to different parts of the molecule—the piperazine ring, the pyrrole moiety, and the ethyl linker—influence their biological activities.

Impact of Substitutions on the Piperazine Ring

The piperazine ring is a common scaffold in drug discovery, and substitutions on its nitrogen atoms can significantly alter a compound's pharmacological profile. nih.govnih.gov

In the context of anti-inflammatory agents, a series of molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were synthesized with various substituents on the piperazine ring. epa.gov This work led to the discovery of potent, pan-selective inhibitors of inflammatory caspases (caspase-1, -4, and -5), with an ethylbenzene (B125841) derivative showing low nanomolar inhibitory constants. epa.gov

For narcotic agonists and antagonists, SAR studies of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives showed that the nature of the substituent at the N-1 position of the piperazine ring was critical for activity. nih.gov Enantioselectivity was also observed, with S-(+) enantiomers generally exhibiting stronger analgesic activity. nih.gov

In the development of agents against Toxoplasma gondii, a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized. acs.org The SAR investigation highlighted the importance of the substituent at the N-3 position of the quinazolin-4(3H)-one core for anti-Toxoplasma activity. acs.org

| Scaffold/Derivative Class | Target/Activity | Impact of Piperazine Substitution | Reference |

|---|---|---|---|

| 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Inflammatory Caspase Inhibition | Varying aryl substituents on the piperazine ring led to potent, non-competitive inhibitors. An ethylbenzene derivative was particularly effective. epa.gov | epa.gov |

| 1-Substituted 4-(1,2-diphenylethyl)piperazine | Narcotic Agonist/Antagonist | Substituents at the N-1 position were crucial for analgesic potency and determining agonist vs. antagonist activity. nih.gov | nih.gov |

| 2-(Piperazin-1-yl)quinazolin-4(3H)-one | Anti-Toxoplasma gondii | The substituent at the N-3 position of the quinazolinone was found to be important for activity. acs.org | acs.org |

| N-Arylpiperazines | General Bioactivity | Synthetic methods like Buchwald–Hartwig coupling allow for a wide variety of N-aryl substitutions, modulating biological effects. nih.gov | nih.gov |

Impact of Modifications on the Pyrrole Moiety

Modifications to the pyrrole ring are another key strategy for modulating the biological activity of this class of compounds. The lipophilic nature of the pyrrole ring allows it to cross cell membranes. nih.gov

In the development of anticancer agents, 3-aroyl-1-arylpyrrole derivatives were synthesized. nih.gov SAR studies revealed that both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were essential for potent inhibition of tubulin polymerization and cancer cell growth. nih.gov Introducing halogen atoms on the 1-phenyl ring of the pyrrole yielded potent tubulin polymerization inhibitors. nih.gov

For antibacterial agents, an SAR study of a pyrrolamide series showed that substitutions on the pyrrole ring were critical for potency. nih.gov A 3,4-dichloropyrrole derivative exhibited the best in vitro activity against Staphylococcus aureus. nih.gov

| Scaffold/Derivative Class | Target/Activity | Impact of Pyrrole Modification | Reference |

|---|---|---|---|

| 3-Aroyl-1-arylpyrroles | Anticancer (Tubulin Inhibition) | The 1-phenyl ring and 3-aroyl group were mandatory for activity. Halogen substitution on the phenyl ring enhanced tubulin polymerization inhibition. nih.gov | nih.gov |

| Pyrrolamides | Antibacterial | Substitution on the pyrrole ring was key to optimizing antibacterial potency. A 3,4-dichloropyrrole derivative was most effective. nih.gov | nih.gov |

| Substituted (pyrrol-1-yl)acetic acids | Antidiabetic (Aldose Reductase Inhibition) | Substituents increasing aromatic area and those with low Hammett sigma values enhanced activity. A 2,4-bis(4-methoxybenzoyl) derivative was most potent. nih.gov | nih.gov |

Linker Region Modifications and their Pharmacological Consequences

In the pursuit of antimalarial agents, SAR studies of aryl piperazine and pyrrolidine derivatives highlighted the importance of the linker. nih.gov It was discovered that a three-carbon propane chain, in combination with other specific functional groups, was crucial for the antiplasmodial activity against P. falciparum. nih.gov This suggests that the length and flexibility of the linker are critical for optimal interaction with the biological target.

In the synthesis of antidiabetic pyrrolidine derivatives, the linker is formed via a coupling reaction. nih.gov The structure-activity relationship studies of the resulting compounds, which connect an N-Boc proline to various amines, revealed that the nature of the entire amide-linked structure significantly influences the inhibition of α-amylase and α-glucosidase. nih.gov For instance, an electron-donating methoxy (B1213986) group on an aromatic ring attached to the linker structure resulted in exceptional inhibitory activity. nih.gov This indicates that while the core linker provides spacing, the functional groups attached to or comprising the linker region are key determinants of pharmacological effect.

| Derivative Class | Target/Activity | Impact of Linker Modification | Reference |

|---|---|---|---|

| Aryl piperazine and pyrrolidine derivatives | Antimalarial | A propane chain linker (3 carbons) was found to be crucial for antiplasmodial activity. nih.gov | nih.gov |

| Pyrrolidine derivatives from N-Boc proline | Antidiabetic (α-amylase/α-glucosidase inhibition) | The amide linker and the attached chemical groups significantly influenced inhibitory potency. An electron-donating group on an attached aromatic ring was highly beneficial. nih.gov | nih.gov |

Mechanistic Investigations

Molecular Mechanism of Action

The precise molecular mechanism of action for 1-(2-Pyrrol-1-yl-ethyl)piperazine has not been detailed in published research. However, the presence of the piperazine (B1678402) ring, a common scaffold in many biologically active compounds, suggests potential interactions with various receptors and enzymes.

Receptor Binding Studies

Specific receptor binding affinities for this compound are not available. The piperazine moiety is a well-known pharmacophore that can interact with a wide range of neurotransmitter receptors. Derivatives of piperazine have shown affinity for dopamine (B1211576), serotonin (B10506), and adrenergic receptors. For instance, some pyridinylpiperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists. wikipedia.org The nature and affinity of these interactions are highly dependent on the other substituents attached to the piperazine ring.

To illustrate the receptor binding profiles of related compounds, the following table presents data for various piperazine derivatives.

Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives This data is for illustrative purposes and does not represent the binding profile of this compound.

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 1-(3-fluoro-2-pyridinyl)piperazine | α2-Adrenergic Receptor | Potent Antagonist |

| 1-(2-Pyridinyl)piperazine | α2A Adrenergic Receptor (Bovine) | 37 |

Data sourced from various scientific publications. wikipedia.orgbindingdb.org

Enzyme Inhibition Profiling

There is no specific enzyme inhibition data for this compound in the current body of scientific literature. However, compounds containing a pyrrole (B145914) ring have been investigated for their inhibitory effects on various enzymes. For example, a series of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives were evaluated as dual inhibitors of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), two enzymes implicated in Alzheimer's disease. nih.gov

Additionally, other studies on piperazine derivatives have shown inhibitory activity against enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR). researchgate.net The potential for this compound to inhibit specific enzymes would require dedicated experimental screening.

Table 2: Enzyme Inhibition by Related Pyrrole and Piperazine Derivatives This data is for illustrative purposes and does not represent the enzyme inhibition profile of this compound.

| Compound Class | Target Enzyme | Activity |

|---|---|---|

| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides | Acetylcholinesterase (AChE) | Inhibitory |

| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides | BACE1 | Inhibitory |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Enoyl ACP Reductase | Inhibitory |

Data compiled from studies on related compound series. nih.govresearchgate.net

Cellular Pathway Modulation

Specific information regarding the modulation of cellular pathways by this compound is not documented. The biological effects of piperazine derivatives can be mediated through various signaling pathways, often downstream of the receptors they bind. For example, a piperazine derivative, LQFM192, has been shown to modulate serotonergic and GABAergic pathways to exert its anxiolytic-like activity. nih.gov The pyrrole moiety, being a component of many natural and synthetic bioactive molecules, can also be involved in a multitude of cellular processes. The specific pathways affected by this compound would depend on its unique molecular targets.

Pharmacodynamics

The pharmacodynamic properties of this compound, which describe the biochemical and physiological effects of the drug on the body, have not been characterized. Based on the general pharmacology of piperazine derivatives, it could potentially exhibit activity in the central nervous system. However, without experimental data, any discussion on its pharmacodynamic profile remains speculative.

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)

Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), for this compound are not available in the public domain.

Hepatic Metabolism

The hepatic metabolism of this compound has not been specifically investigated. However, general metabolic pathways for both piperazine and pyrrole moieties have been studied.

The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver. Common metabolic transformations include N-dealkylation and oxidation. The specific CYP isozymes involved can vary depending on the substituents on the piperazine ring.

The pyrrole ring is also a substrate for hepatic metabolism. Oxidation is a primary metabolic route, often occurring on the carbon atoms adjacent to the nitrogen. This can lead to the formation of epoxide intermediates, which can then be further metabolized.

Renal Excretion

Specific pharmacokinetic studies detailing the excretion pathways of this compound are not extensively available in current literature. However, the elimination characteristics can be inferred from the known behavior of its core chemical moieties: the piperazine ring and the pyrrole group.

The piperazine ring is a well-studied structure in pharmacology. Following oral administration, piperazine is typically absorbed rapidly and excreted predominantly and quickly through urine. nih.gov Urinary excretion is the primary route of elimination for piperazine, which can lead to accumulation in individuals with renal dysfunction. nih.gov Studies on various piperazine derivatives confirm that the piperazine ring and its metabolites are often found in urine. nih.govbmj.com

Similarly, various pyrrole-containing compounds are known to be eliminated via the kidneys. nih.govresearchgate.net For instance, research in rats has identified pyrrole-2-carboxylate as a urinary excretion product derived from the metabolism of hydroxy-L-proline. nih.gov Furthermore, toxic pyrrolizidine (B1209537) alkaloids can form pyrrole-amino acid adducts, which are then eliminated in the urine. researchgate.net

Given that both the piperazine and pyrrole structures are predisposed to renal clearance, it is highly probable that this compound and its metabolites are primarily excreted from the body via the kidneys. Direct experimental verification would be required to confirm the exact metabolites and excretion kinetics.

Computational and In Silico Approaches

Computational methods are integral to modern drug discovery and mechanistic studies, allowing for the prediction of a compound's behavior and interactions at a molecular level before extensive laboratory testing.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bldpharm.comchemicalbook.com This simulation provides insights into the binding affinity, mode of interaction, and binding energy, which are crucial for understanding the mechanism of action of a potential drug. bldpharm.com

For this compound, molecular docking simulations could be employed to screen for potential protein targets and elucidate its binding mechanism. The process involves preparing a 3D structure of the compound and docking it into the binding site of a target protein. chemicalbook.com The simulation then calculates the most stable binding poses and scores them based on factors like binding energy. bldpharm.com Analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. bldpharm.comchemicalbook.com While specific docking studies for this compound are not published, the methodology is a standard approach for this class of compounds.

Table 1: Typical Outputs of a Molecular Docking Simulation

| Parameter | Description | Example Value |

| Target Protein | The macromolecule (e.g., enzyme, receptor) to which the ligand is docked. | Dopamine D2 Receptor |

| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the protein; more negative values indicate stronger binding. | -8.5 kcal/mol |

| Interacting Residues | Specific amino acids in the protein's binding site that form bonds or interact with the ligand. | Asp114, Ser193, Phe389 |

| Hydrogen Bonds | The number and specific locations of hydrogen bonds formed between the ligand and the receptor. | 2 (with Asp114, Ser193) |

| Hydrophobic Interactions | Non-covalent interactions with nonpolar residues that contribute to binding stability. | Trp386, Phe389, His393 |

The Prediction of Activity Spectra for Substances (PASS) is an online computational tool that predicts a wide range of biological activities for a given chemical structure. nih.govnih.gov The prediction is based on a structure-activity relationship analysis against a large training set of known biologically active substances. nih.govnih.gov The PASS algorithm provides probabilities for a compound being active (Pa) or inactive (Pi) for thousands of different pharmacological effects, mechanisms of action, and specific toxicities. nih.govnih.gov

This in silico approach can be used at the earliest stages of research to identify likely biological targets and potential therapeutic applications for a novel compound like this compound, thereby guiding further experimental screening. researchgate.netwikipedia.org The average accuracy of PASS predictions is reported to be around 95%. nih.gov A higher Pa value suggests a greater chance of finding that activity experimentally.

Table 2: Illustrative PASS Prediction for a Novel Compound

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

| Dopamine Reuptake Inhibitor | 0.850 | 0.004 | High probability of being a dopamine reuptake inhibitor. |

| Serotonin Reuptake Inhibitor | 0.795 | 0.011 | High probability of being a serotonin reuptake inhibitor. |

| Antipsychotic | 0.620 | 0.035 | Moderate probability of exhibiting antipsychotic effects. |

| CYP2D6 Inhibitor | 0.550 | 0.090 | Moderate probability of inhibiting the CYP2D6 enzyme. |

| Hepatotoxic | 0.210 | 0.450 | Low probability of causing liver toxicity. |

Note: The data in this table is for illustrative purposes only and does not represent actual PASS results for this compound.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. researchgate.net These in silico methods can determine various molecular properties, including optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).

For this compound, quantum chemical calculations could provide fundamental insights into its chemical reactivity and potential for intermolecular interactions. For example, mapping the electrostatic potential on the molecule's surface can help identify regions that are likely to act as hydrogen bond donors or acceptors, which is critical for receptor binding. The energy gap between the HOMO and LUMO orbitals can indicate the molecule's chemical stability and reactivity. This information is valuable for understanding its mechanism of action at a sub-atomic level and complements findings from other methods like molecular docking. researchgate.net

Preclinical Research and Translational Potential

Efficacy in Animal Models

While specific in vivo efficacy studies for 1-(2-Pyrrol-1-yl-ethyl)piperazine are not extensively documented in available literature, the broader class of piperazine (B1678402) derivatives has shown significant activity in animal models for a range of neurological disorders. silae.it The piperazine ring is a common scaffold in molecules targeting the central nervous system (CNS), often exhibiting effects on neurotransmitter systems. nih.govresearchgate.net

Derivatives of piperazine have been investigated for their potential as anxiolytics and antidepressants. silae.itresearchgate.net For instance, compounds structurally related to this compound have demonstrated modulation of serotonergic and GABAergic pathways, which are key targets in the treatment of anxiety and depression. silae.it Similarly, the pyrrole (B145914) moiety is a constituent of many biologically active compounds with diverse therapeutic potential, including anticancer and antimicrobial activities. nih.govmdpi.com The combination of these two pharmacophores in one molecule suggests a potential for CNS activity.

Research on other complex piperazine derivatives has shown promise in models of neurodegenerative diseases like Alzheimer's. cuestionesdefisioterapia.commdpi.com These studies often focus on the compounds' ability to interact with specific receptors or enzymes involved in the disease pathology. The evaluation of this compound in relevant animal models of CNS disorders would be a critical step in determining its therapeutic potential.

Table 1: Potential Therapeutic Indications for Pyrrole-Piperazine Derivatives Based on Preclinical Evidence

| Therapeutic Area | Rationale |

|---|---|

| Anxiety Disorders | Piperazine derivatives have shown anxiolytic effects in animal models, often through interaction with serotonin (B10506) receptors. silae.it |

| Depressive Disorders | The piperazine scaffold is present in several antidepressant drugs, and its derivatives are actively being explored for this indication. researchgate.netcuestionesdefisioterapia.com |

| Neurodegenerative Diseases | Hybrid molecules containing piperazine and other heterocyclic rings are being investigated for their potential to target pathways involved in diseases like Alzheimer's. mdpi.com |

Safety Pharmacology and Toxicology (excluding dosage/administration)

The preclinical safety assessment of a new chemical entity is a cornerstone of its development program. This involves a battery of tests to identify potential adverse effects on major physiological systems.

For this compound, detailed public toxicology reports are not available. However, studies on related piperazine derivatives offer some insights into the potential toxicological profile. For example, a series of novel 1-(2-hydroxyethyl)piperazine derivatives were found to exhibit low cytotoxicity in human cell lines. semanticscholar.org In contrast, other studies have shown that certain substituted piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov

Table 2: Summary of In Vitro Cytotoxicity Data for Related Piperazine Derivatives

| Compound Class | Cell Lines Tested | Observed Effect |

|---|---|---|

| 1-(2-hydroxyethyl)piperazine derivatives | Various human cell lines | Low cytotoxicity reported for some derivatives. semanticscholar.org |

| Piperazin-2-one-based structures | HUH7, AKH12, DAOY, UW228-2, D283, D425, U251, HUVEC | Some derivatives showed significant effects on cell viability. nih.gov |

In vivo toxicity studies in animals are essential to understand the systemic effects of a compound. While specific data for this compound is lacking, a study on a 1-(2-hydroxyethyl)piperazine derivative showed low toxicity in an in vivo mouse model. semanticscholar.org A comprehensive toxicological evaluation of this compound would involve acute and repeated-dose toxicity studies in relevant animal species to identify any target organ toxicity and to establish a preliminary safety margin.

Development of Lead Compounds and Derivatives